3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22(2)17-6-4-5-16(12-17)20(25)21-13-19(24)15-7-8-18-14(11-15)9-10-23(18)3/h4-12,19,24H,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPRXLIOFQFEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with a dimethylamine.
Introduction of the Indole Moiety: The indole moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Anticancer Activity
The anticancer properties of this compound have been a focal point of research. Various studies indicate that compounds with similar structural motifs exhibit significant cytotoxic effects against cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance:
- Cell Line : A-431 (human epidermoid carcinoma)
- IC50 Value : Less than 10 µM, indicating potent anticancer activity.
Neuroprotective Effects
Research has also highlighted the potential neuroprotective effects of this compound, making it a candidate for treating neurodegenerative diseases.
Anticonvulsant Activity
Studies have shown that related compounds can reduce seizure frequency in models induced by picrotoxin, suggesting a possible anticonvulsant effect. While specific IC50 values for this compound are not provided, the structural similarities imply potential efficacy.
Anti-inflammatory Properties
The anti-inflammatory capabilities of the compound are notable, particularly in modulating cytokine release.
Cytokine Inhibition
Research indicates that derivatives can inhibit pro-inflammatory cytokines such as IL-1β, which are crucial in inflammatory responses. This suggests that the compound may be beneficial in conditions characterized by chronic inflammation.
Data Tables
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A-431 | <10 | |
| Anticonvulsant | Picrotoxin model | Not specified | |
| Anti-inflammatory | J774A.1 cells | 10 |
Case Study on Anticancer Activity
A comprehensive study evaluated various benzamide derivatives, including this compound. Modifications to its structure significantly influenced anticancer efficacy, with some derivatives achieving lower IC50 values than established chemotherapeutics.
Neuroprotective Study
In another study focusing on neuroprotection, modifications to similar compounds enhanced their ability to cross the blood-brain barrier, providing protective effects against neuronal damage from oxidative stress.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Hydroxyalkyl Substituents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
- Structure : Benzamide with a 3-methyl group and a hydroxy-1,1-dimethylethyl side chain.
- Key Differences: Lacks the dimethylamino and indole groups. The hydroxyalkyl group serves as an N,O-bidentate directing group for metal-catalyzed C–H functionalization, a feature absent in the target compound .
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
| Compound | Substituents | Functional Groups | Key Applications |
|---|---|---|---|
| Target compound | 3-(dimethylamino), 2-(hydroxyethyl-indol-5-yl) | Benzamide, tertiary amine, indole | Potential catalytic/biological |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-methyl, 2-hydroxy-1,1-dimethylethyl | Benzamide, secondary alcohol | Metal-catalyzed reactions |
Benzamide Derivatives with Heterocyclic Moieties
- Examples: N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide, N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide.
- Key Differences: These compounds feature thioether-linked heterocycles (thiazole, thiophene) instead of the hydroxyethyl-indole group. The target compound’s indole and dimethylamino groups may confer distinct electronic and steric properties compared to sulfur-containing analogues .
N-{2-[2-(5-Nitro-2-oxo-2H-indol-3-yl)hydrazino]-2-oxoethyl}benzamide ():
- Structure : Benzamide with a nitro-substituted indole-hydrazine side chain.
- Key Differences : The hydrazine linker and nitro group contrast with the target compound’s hydroxyethyl and methyl-substituted indole. Nitro groups often reduce bioavailability but enhance reactivity in medicinal chemistry contexts .
Indole-Containing Analogues
N-[2-(5-Hydroxy-1H-Indol-3-yl)ethyl]docosanamide ():
- Structure : Long-chain docosanamide linked to a hydroxyindole group.
- Key Differences: The long aliphatic chain (C22) and 5-hydroxyindole substituent differ significantly from the target compound’s dimethylamino and 1-methylindol-5-yl groups. Such structural variations influence lipophilicity and membrane permeability .
| Compound | Indole Substituents | Additional Functional Groups | Potential Applications |
|---|---|---|---|
| Target compound | 1-Methylindol-5-yl | Dimethylamino, hydroxyethyl | Catalytic, drug discovery |
| N-[2-(5-Hydroxy-1H-Indol-3-yl)ethyl]docosanamide | 5-Hydroxyindol-3-yl | Long alkyl chain | Lipid-mediated interactions |
Biological Activity
3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide, also known as a derivative of indole and benzamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural features that may contribute to various pharmacological effects, particularly in cancer treatment and neurological applications.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A dimethylamino group, which is known for enhancing solubility and biological activity.
- An indole moiety, commonly associated with various biological activities including anti-cancer properties.
- A hydroxy group that may play a role in receptor interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on cancer cell lines, neuroprotective properties, and potential as an anti-inflammatory agent.
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance:
- In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For example, compounds with indole and benzamide functionalities showed IC50 values ranging from 0.18 to 9.1 μM against A549 and HT-29 cell lines .
- Mechanistic studies indicated that these compounds might induce apoptosis through modulation of the EGFR signaling pathway, which is critical in many cancers .
Neuroprotective Effects
Research has also suggested potential neuroprotective effects:
- Compounds with similar dimethylamino groups have been shown to enhance cognitive function in animal models by modulating neurotransmitter levels, particularly serotonin and dopamine .
- Case studies involving animal models indicate that such compounds might reduce neuroinflammation, suggesting a role in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | A549 | 0.18 | |
| Anticancer | HT-29 | 1.13 | |
| Neuroprotection | Mouse Model | N/A | |
| Anti-inflammatory | In vitro (macrophages) | N/A |
Case Studies
- Anticancer Efficacy : A study on a related compound demonstrated an IC50 of 0.47 nM against EGFR-TK in lung cancer models, indicating strong inhibitory effects that could translate to the compound .
- Neuroprotection : In a rodent model of Alzheimer’s disease, administration of a similar indole derivative resulted in improved memory retention and reduced amyloid plaque formation, highlighting potential therapeutic applications for cognitive disorders .
- Anti-inflammatory Activity : Research utilizing macrophage cell lines showed that the compound could significantly reduce pro-inflammatory cytokine production, suggesting its utility in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
